7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid is a complex heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound's IUPAC name reflects its structure, which includes a tert-butoxycarbonyl group, an oxa atom, and an azaspiro framework. This compound is classified under spiro compounds, which are characterized by two or more rings that share a single atom.
The synthesis of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid typically involves multi-step organic reactions, including the formation of the spiro structure through cyclization reactions. Common methods include:
The synthesis may involve reagents such as carbonyl compounds, amines, and specific catalysts to facilitate the cyclization process. Reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and selectivity.
The molecular structure of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid features:
The compound's SMILES representation is CC(C)(C)OC(=O)N1CC2(CCOCC2)C1C(=O)O, providing insight into its connectivity and functional groups . The InChI key for this compound is CPGBOXYHYSXEOT-UHFFFAOYSA-N, which can be used for database searches to find related information.
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and amines, including:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these parameters is crucial for optimizing reaction conditions in synthetic applications.
The mechanism of action for 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid in biological systems typically involves interactions at the molecular level with specific targets, such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit activity through:
Understanding these interactions can aid in the design of new therapeutic agents based on this scaffold.
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid typically appears as a solid powder at room temperature. It has a melting point that may vary based on purity but generally falls within standard ranges for similar compounds.
Key chemical properties include:
Relevant data from suppliers indicate that the compound should be stored at controlled temperatures to maintain stability .
This compound has potential applications in several areas:
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3